12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane: is a complex organosilicon compound with the molecular formula C26H40O8Si This compound is characterized by its unique structure, which includes multiple ether linkages and a silicon atom bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane typically involves the reaction of phenyl-substituted silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation reaction, where a hydrosilane reacts with an unsaturated polyether in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 50°C to 150°C to ensure optimal yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) are used under acidic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. The multiple ether linkages and silicon atom provide a versatile framework for attaching bioactive molecules, enhancing their stability and bioavailability.
Medicine: In medicine, this compound is explored for its potential as a component in medical devices and implants. Its biocompatibility and stability make it suitable for long-term applications in the human body.
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to form stable films and coatings makes it ideal for protective and insulating applications.
Mechanism of Action
The mechanism of action of 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane involves its interaction with various molecular targets and pathways. The silicon atom, bonded to phenyl groups and ether linkages, can interact with biological molecules through hydrogen bonding and van der Waals forces. These interactions can influence the stability and activity of bioactive compounds attached to the silicon framework, enhancing their therapeutic effects.
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 12,12-Diphenyl-2,5,8,11,13,16,19,22-octaoxa-12-silatricosane is unique due to the presence of phenyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced stability. These properties make it particularly suitable for applications requiring robust and durable materials.
Properties
CAS No. |
58255-81-5 |
---|---|
Molecular Formula |
C26H40O8Si |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C26H40O8Si/c1-27-13-15-29-17-19-31-21-23-33-35(25-9-5-3-6-10-25,26-11-7-4-8-12-26)34-24-22-32-20-18-30-16-14-28-2/h3-12H,13-24H2,1-2H3 |
InChI Key |
BCVVEHOGRAKOKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.